Cas no 1792-41-2 (2,5-Dimethyl-1H-benzimidazole)
2,5-Dimethyl-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with methyl groups at the 2 and 5 positions. This structure imparts stability and versatility, making it valuable in pharmaceutical and agrochemical applications. Its rigid aromatic system enhances binding affinity in molecular interactions, particularly in medicinal chemistry for drug development. The compound serves as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its high purity and consistent performance make it suitable for research and industrial-scale processes. Additionally, its well-defined chemical properties facilitate precise modifications, enabling tailored applications in catalysis and material science.
2,5-Dimethyl-1H-benzimidazole structure
Product Name:2,5-Dimethyl-1H-benzimidazole
CAS No:1792-41-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD07435727
CID:144308
PubChem ID:74525
Update Time:2025-06-09
2,5-Dimethyl-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2,6-dimethyl-
- 2,5-Dimethyl-1H-benzimidazole
- 2,5-Dimethylbenzimidazole
- 2,6-dimethyl-1H-benzimidazole
- 1H-BENZIMIDAZOLE,2,5-DIMETHYL
- 2,4-DIMETHYL-3-METHOXYBENZENEBORONIC ACID
- 2,5-dimethyl-1H-1,3-benzodiazole
- 1H-Benzimidazole, 2,6-dimethyl-
- AKOS000271710
- 1H-BENZIMIDAZOLE, 2,5-DIMETHYL-
- NSC-38553
- CS-0215389
- A18328
- PS-4554
- NSC38553
- 2,6-DIMETHYL-1H-1,3-BENZIMIDAZOLE
- BENZIMIDAZOLE, 2,5(OR 2,6)-DIMETHYL-
- CHEMBL171464
- FT-0610459
- BDBM50404933
- 2,5-dimethyl-1H-benzo[d]imidazole
- DIMETHYLBENZIMIDAZOLE, 2,5-
- EN300-243350
- AB03517
- DTXSID20170779
- BB 0219448
- 2,6-dimethylbenzimidazole
- SCHEMBL12540
- Z57370047
- 2,6-dimethylbenzimidazol
- MFCD00125906
- AKOS000444869
- 1H-Benzimidazole,5-dimethyl-
- UNII-5COS3Q3924
- 1792-41-2
- NSC 38553
- 1H-Benzimidazole, 2,5-dimethyl- (9CI)
- 2,5-Dimethyl-1H-benzimidazole #
- 5COS3Q3924
- Benzimidazole,5-dimethyl-
- Benzimidazole, 2,5-dimethyl-
- CCG-277108
- benzimidazole, 2,6-dimethyl-
- ALBB-028792
- STK344231
- STK077221
- Benzimidazole, 2,5-dimethyl-(8CI)
- 639-353-6
- 1H-Benzimidazole, 2,5-dimethyl-(9CI)
- DTXCID9093270
-
- MDL: MFCD07435727
- Inchi: 1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)
- InChI Key: MVHOAOSHABGEFL-UHFFFAOYSA-N
- SMILES: N1C(C)=NC2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 146.08400
- Monoisotopic Mass: 146.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.3
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Color/Form: Light brown powder
- Density: 1.0976 (rough estimate)
- Melting Point: 202-205 °C
- Boiling Point: 255.81°C (rough estimate)
- Flash Point: 223.5°C
- Refractive Index: 1.5600 (estimate)
- PSA: 28.68000
- LogP: 2.17970
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2,5-Dimethyl-1H-benzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: 36/37/39-26-22
-
Hazardous Material Identification:
- Safety Term:S36/37/39-26-22
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Dimethyl-1H-benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dimethyl-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D888533-5g |
2,5-DIMETHYL-1H-BENZIMIDAZOLE |
1792-41-2 | 97% | 5g |
1,800.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84985-1g |
2,5-DIMETHYL-1H-BENZIMIDAZOLE |
1792-41-2 | 97% | 1g |
¥508.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84985-250mg |
2,5-DIMETHYL-1H-BENZIMIDAZOLE |
1792-41-2 | 97% | 250mg |
¥188.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X84985-5g |
2,5-DIMETHYL-1H-BENZIMIDAZOLE |
1792-41-2 | 97% | 5g |
¥1448.0 | 2023-09-05 | |
| TRC | D471523-10mg |
2,5-Dimethyl-1H-benzimidazole |
1792-41-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D471523-50mg |
2,5-Dimethyl-1H-benzimidazole |
1792-41-2 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D471523-100mg |
2,5-Dimethyl-1H-benzimidazole |
1792-41-2 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Alichem | A069002404-5g |
2,5-Dimethyl-1H-benzo[d]imidazole |
1792-41-2 | 95% | 5g |
$387.60 | 2022-04-02 | |
| Chemenu | CM161897-5g |
2,5-Dimethyl-1H-benzimidazole |
1792-41-2 | 95% | 5g |
$355 | 2021-06-17 | |
| Chemenu | CM161897-5g |
2,5-Dimethyl-1H-benzimidazole |
1792-41-2 | 95% | 5g |
$*** | 2023-03-31 |
2,5-Dimethyl-1H-benzimidazole Related Literature
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1. IX.—Contributions to the chemistry of the amidines. 2-Aminothiazoles and 2-imino-2 : 3-dihydrothiazoles. 2-Iminotetrahydrothiazoles and 2-amino-4 : 5-dihydrothiazolesGeorge Young,Samuel Irwin Crookes J. Chem. Soc. Trans. 1906 89 59
-
2. 692. Diazepines. Part III. Some benzodiazepinesDouglas Lloyd,Ronald H. McDougall,Donald R. Marshall J. Chem. Soc. 1965 3785
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